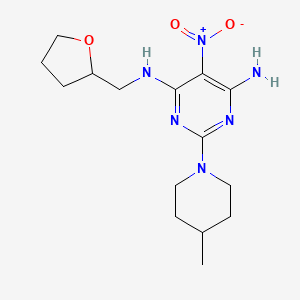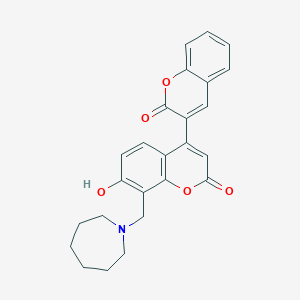![molecular formula C15H14N4O2S2 B11254247 7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11254247.png)
7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “7-{[2-(3,4-diméthylphényl)-2-oxoéthyl]sulfanyl}-3-méthyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” est un composé hétérocyclique qui contient des atomes de soufre et d'azote dans sa structure
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du “7-{[2-(3,4-diméthylphényl)-2-oxoéthyl]sulfanyl}-3-méthyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” implique généralement les étapes suivantes :
Formation du cycle thiadiazole : Ceci peut être réalisé en faisant réagir la thiosemicarbazide avec un dérivé d'acide carboxylique approprié en conditions acides.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle thiadiazole.
Réaction de substitution : Le cycle thiadiazole est ensuite mis à réagir avec un agent alkylant approprié, tel que le chlorure de 2-(3,4-diméthylphényl)-2-oxoéthyle, pour introduire les substituants souhaités.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de réacteurs automatisés, des conditions contrôlées de température et de pression, et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfanyl peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'alcools.
Substitution : Formation de thiadiazolo-triazinones substituées.
Applications de la recherche scientifique
Chimie
Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et l'inhibition en raison de son potentiel en tant que molécule biologiquement active.
Médecine
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme par lequel “7-{[2-(3,4-diméthylphényl)-2-oxoéthyl]sulfanyl}-3-méthyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” exerce ses effets implique une interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. La structure du composé lui permet de se lier à ces cibles, ce qui peut inhiber leur activité ou modifier leur fonction. Les voies exactes impliquées dépendraient de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiadiazolo-triazinones : D'autres composés de cette famille partagent des caractéristiques structurelles et des activités biologiques similaires.
Thiadiazoles : Ces composés ont une structure de base similaire mais peuvent ne pas avoir le cycle triazinone.
Triazinones : Ces composés contiennent le cycle triazinone mais peuvent ne pas avoir la partie thiadiazole.
Unicité
L'unicité du “7-{[2-(3,4-diméthylphényl)-2-oxoéthyl]sulfanyl}-3-méthyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” réside dans sa structure combinée thiadiazole et triazinone, qui confère des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité permet une gamme plus large d'applications et d'interactions par rapport aux composés qui ne présentent qu'une seule de ces caractéristiques.
Propriétés
Formule moléculaire |
C15H14N4O2S2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
7-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-4-5-11(6-9(8)2)12(20)7-22-15-18-19-13(21)10(3)16-17-14(19)23-15/h4-6H,7H2,1-3H3 |
Clé InChI |
QLZWSYOCIPAVCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)
![3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254181.png)
![(Z)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11254186.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline](/img/structure/B11254188.png)
![2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11254193.png)

![N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254202.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11254206.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254214.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11254217.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B11254229.png)

